molecular formula C24H24N4O2S B2916222 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine CAS No. 1112383-75-1

3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine

Cat. No.: B2916222
CAS No.: 1112383-75-1
M. Wt: 432.54
InChI Key: OJXRLAQTBCGPIO-UHFFFAOYSA-N
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Description

The compound 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-oxadiazole ring and a sulfanyl-methyl linkage. Its structure includes a 3-methoxyphenyl group attached to the oxadiazole ring and a 4-(2-methylpropyl)phenyl group on the pyridazine moiety.

The 1,2,4-oxadiazole ring is notable for its metabolic stability and ability to act as a bioisostere for ester or amide groups, enhancing drug-like properties . The methoxy group on the phenyl ring may improve solubility and binding affinity, while the branched isobutyl (2-methylpropyl) group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

3-(3-methoxyphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16(2)13-17-7-9-18(10-8-17)21-11-12-23(27-26-21)31-15-22-25-24(28-30-22)19-5-4-6-20(14-19)29-3/h4-12,14,16H,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXRLAQTBCGPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Attachment of the oxadiazole to the pyridazine ring: This step involves the reaction of the oxadiazole intermediate with a pyridazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyridazine and oxadiazole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Key Structural Features Molecular Formula Molecular Weight Reported Activities
Target Compound 1,2,4-oxadiazole, pyridazine, 3-methoxyphenyl, 4-(2-methylpropyl)phenyl C23H22N4O2S 434.5 g/mol Hypothesized anticancer, anti-inflammatory (based on oxadiazole pharmacophore)
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine 1,2,4-oxadiazole, pyridazine, 3,5-dimethoxyphenyl, 4-isopropylphenyl C24H24N4O3S 448.5 g/mol Not explicitly reported; similar derivatives show antimicrobial and anticancer activity
4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methylsulfonyl-phenylamino)-pyrimidine-5-carbonitrile 1,2,4-oxadiazole, pyrimidine, piperidine, methylsulfonylphenyl C21H23N7O3S 453.5 g/mol GPR119 agonists (antidiabetic potential)

Key Differences and Implications

Substituent Effects: The 3-methoxyphenyl group in the target compound vs. 4-(2-methylpropyl)phenyl vs. 4-isopropylphenyl: The branched isobutyl group in the target compound may confer greater lipophilicity compared to the linear isopropyl chain, affecting bioavailability .

Core Heterocycle :

  • Pyridazine (target) vs. pyrimidine (EP 1 808 168 B1 derivative) : Pyridazine’s electron-deficient nature may improve binding to enzymes like phosphodiesterases, whereas pyrimidine derivatives are often explored for kinase inhibition.

Pharmacological Profile :

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : 1,3,4-oxadiazoles (e.g., derivatives in ) exhibit superior metabolic stability and hydrophilicity due to their symmetry, whereas 1,2,4-oxadiazoles are less studied but may offer unique selectivity in drug-target interactions .

Research Findings and Data

  • Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to sulfonate pyridazines (e.g., via sulfonyl chloride intermediates, as in ). However, green methods (microwave irradiation ) could enhance yield and purity.
  • ADME Properties : Computational models predict moderate hydrophilicity (cLogP ~3.5) for the target compound, comparable to 1,3,4-oxadiazole derivatives but higher than pyrimidine-based agonists .

Biological Activity

The compound 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 408.52 g/mol. The structure features a pyridazine core substituted with both oxadiazole and methoxyphenyl groups, which are known to enhance biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. Subsequent modifications introduce the sulfanyl and pyridazine functionalities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent inhibitory effects against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported as low as 0.21 µM for certain derivatives .

Compound Target Bacteria MIC (µM)
3gE. coli0.21
3gP. aeruginosa0.21
3fC. albicans0.83

Cytotoxicity

In vitro studies assessing cytotoxicity on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that while some derivatives exhibit low toxicity, the selectivity towards bacterial cells suggests a favorable therapeutic index. The IC50 values for these compounds were found to be significantly higher than their MIC values, indicating a potential for safe therapeutic use .

The mechanism by which these compounds exert their antimicrobial effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have revealed that the most active compounds form strong interactions with DNA gyrase and MurD ligase, critical enzymes in bacterial survival .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to our target exhibited broad-spectrum activity and were particularly effective against resistant strains .
  • Toxicity Assessment : Another research project focused on assessing the toxicity profiles of these compounds using MTT assays on human cell lines, demonstrating that while some compounds had promising antibacterial activity, they also maintained a safety margin in normal cells .

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